molecular formula C8H16O2 B12546218 Oxonan-2-ol CAS No. 143211-13-6

Oxonan-2-ol

Cat. No.: B12546218
CAS No.: 143211-13-6
M. Wt: 144.21 g/mol
InChI Key: IRJSJMHKZSVVPT-UHFFFAOYSA-N
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Description

Oxonan-2-ol is an organic compound with the molecular formula C8H14O2 It is a lactone, specifically a cyclic ester, derived from the oxidation of cyclooctanone

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxonan-2-ol can be synthesized through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of cyclooctanone using dihydrogen peroxide in the presence of a catalyst such as silver tungstate (Ag/WO3) nanobars. The reaction is typically carried out in acetonitrile at a temperature of around 80°C for approximately 9 hours . The catalyst is then separated by filtration, and the products are analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GCMS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxonan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include dihydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

Oxonan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxonan-2-ol involves its interaction with various molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme-catalyzed reactions or as a pharmaceutical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: Another lactone with a similar structure but a different ring size.

    Butyrolactone: A smaller lactone with different chemical properties.

    Caprolactone: A larger lactone used in polymer production.

Uniqueness

Oxonan-2-ol is unique due to its specific ring size and chemical properties, which make it suitable for certain applications that other lactones may not be ideal for

Properties

IUPAC Name

oxonan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-8-6-4-2-1-3-5-7-10-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJSJMHKZSVVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(OCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543594
Record name Oxonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143211-13-6
Record name Oxonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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